Benzyl 2-amino-3-oxobutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-oxobutanoate hydrochloride typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor such as ethyl acetoacetate. This enolate ion then undergoes alkylation with benzyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium ethoxide and benzyl chloride, with the reaction typically carried out in an organic solvent such as ethanol .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-oxobutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-amino-3-oxobutanoic acid, while reduction can produce benzyl 2-amino-3-hydroxybutanoate .
Scientific Research Applications
Benzyl 2-amino-3-oxobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-oxobutanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-amino-3-oxobutanoate: Contains a methyl group in place of the benzyl group.
Benzyl 2-amino-3-hydroxybutanoate: A reduced form of Benzyl 2-amino-3-oxobutanoate hydrochloride.
Uniqueness
This compound is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Biological Activity
Benzyl 2-amino-3-oxobutanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and cytoprotective effects. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.
- Chemical Formula : C11H14ClNO3
- Molecular Weight : 245.69 g/mol
- CAS Number : 620-79-1
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include condensation and cyclization processes. A common method includes the reaction of benzylamine with appropriate acylating agents, followed by hydrolysis and salt formation to yield the hydrochloride form .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of derivatives related to Benzyl 2-amino-3-oxobutanoate. For instance, compounds exhibiting similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 are crucial for understanding their potency:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Benzyl Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Benzyl Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Benzyl Derivative C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that modifications to the benzyl moiety can enhance anti-inflammatory activity, suggesting a promising avenue for drug development .
Cytoprotective Activity
This compound has also been evaluated for its protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is significant for diabetes management. In vitro studies have demonstrated that certain analogs can protect β-cells from apoptosis induced by ER stress, with maximal activity reported at an EC50 of approximately 0.1±0.01μM .
Structure-Activity Relationship (SAR)
The SAR studies are essential in understanding how modifications to the benzyl and amino acid components influence biological activity:
- Substituents on the Benzyl Ring : Electron-donating groups tend to enhance COX inhibition.
- Amino Acid Modifications : Variations in the amino acid structure affect cytoprotective efficacy against ER stress.
These findings illustrate the importance of chemical structure in determining pharmacological properties and guide further modifications for improved activity .
Case Study 1: Anti-inflammatory Activity
In a controlled study using carrageenan-induced paw edema in rats, derivatives of Benzyl 2-amino-3-oxobutanoate showed significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs such as diclofenac .
Case Study 2: β-cell Protection
Another study focused on the protective effects against ER stress revealed that specific analogs not only preserved β-cell viability but also enhanced insulin secretion under stress conditions, indicating potential therapeutic applications in diabetes management .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
benzyl 2-amino-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H |
InChI Key |
ZELDRZBGQWPLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.